3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

Secure the precise 3,5-bis-substituted benzoic acid scaffold critical to your SAR study. With an elevated LogP (~4.57) and balanced tPSA (95.5 Ų), this compound uniquely enhances membrane permeability and blood-brain barrier penetration in lead optimization. Its orthogonal carboxylic acid handle enables modular synthetic elaboration, while the dual cyclohexanecarbonyl-amino groups provide a defined H-bond network for probing protein-ligand interactions. Avoid generic analogs that fail to replicate this specific pharmacokinetic profile. Order high-purity R&D material for your next screening campaign.

Molecular Formula C21H28N2O4
Molecular Weight 372.5 g/mol
CAS No. 337501-82-3
Cat. No. B1299421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
CAS337501-82-3
Molecular FormulaC21H28N2O4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3CCCCC3
InChIInChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-11-16(21(26)27)12-18(13-17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27)
InChIKeySGVKMYMWTMFTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3) - A Bis-cyclohexanecarboxamido Benzoic Acid Scaffold


3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a synthetic organic compound belonging to the class of benzoic acid derivatives with bis-amide substitution. Its core structure features a central benzoic acid moiety symmetrically substituted at the 3- and 5-positions with cyclohexanecarbonyl-amino groups. The compound has a molecular formula of C₂₁H₂₈N₂O₄, a molecular weight of 372.46 g/mol, and is identified by the Chemical Abstracts Service Registry Number 337501-82-3 . This structure imparts distinct physicochemical properties, including high lipophilicity (LogP ~4.57) and a substantial topological polar surface area (tPSA ~95.5 Ų), which differentiate it from simpler benzoic acid analogs . It is primarily utilized as a research chemical and as a building block or scaffold in early-stage drug discovery and chemical biology applications.

Why 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid Cannot Be Substituted with Generic Benzoic Acid Derivatives


Substituting 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid with a structurally similar but generically available benzoic acid derivative, such as 3,5-bis(trifluoromethyl)benzoic acid or a mono-substituted cyclohexanecarboxamido benzoic acid, will fundamentally alter critical physicochemical and biochemical properties. As detailed in the quantitative evidence below, the specific 3,5-bis-substitution with bulky, lipophilic cyclohexanecarbonyl groups creates a unique combination of high lipophilicity (LogP ~4.57), high molecular weight, and a large polar surface area (tPSA ~95.5 Ų) . These properties are not shared by common 3,5-bis-substituted analogs with smaller or less lipophilic substituents (e.g., trifluoromethyl or methyl groups). Consequently, a generic substitution would result in a different pharmacokinetic profile (e.g., altered membrane permeability and solubility) and binding characteristics, potentially invalidating the outcome of a structure-activity relationship (SAR) study or a screening campaign where this specific molecular fingerprint is required .

Quantitative Evidence Guide for 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid: Key Differentiators vs. Analog Compounds


Enhanced Lipophilicity Differentiates from Common 3,5-Bis-Substituted Benzoic Acid Analogs

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid demonstrates significantly higher lipophilicity (LogP) compared to other 3,5-bis-substituted benzoic acid analogs with smaller, non-lipophilic groups. This enhanced lipophilicity, quantified by a LogP of 4.57, indicates a greater propensity for membrane permeability and binding to hydrophobic protein pockets, which is a crucial differentiator for scientific selection in drug discovery programs targeting intracellular or membrane-bound targets . The large, hydrophobic cyclohexyl rings directly contribute to this property, a feature absent in common, less lipophilic alternatives .

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Topological Polar Surface Area (tPSA) Alters Bioavailability Profile Compared to Non-Polar Analogs

While more lipophilic than many analogs, 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid also possesses a substantially larger topological polar surface area (tPSA) of 95.5 Ų, due to the presence of three amide/carboxylic acid moieties . This value is more than double that of the highly non-polar 3,5-bis(trifluoromethyl)benzoic acid (tPSA ~37.3 Ų) . In the context of predicting oral bioavailability and blood-brain barrier penetration, tPSA is a key descriptor; this intermediate value (between a highly permeable small molecule and a highly polar one) defines a specific region of chemical space, making the compound a distinct probe or building block compared to analogs with very low tPSA.

Drug Metabolism and Pharmacokinetics (DMPK) Bioavailability Prediction ADME

Distinct Hydrogen Bonding Capacity and Molecular Flexibility Relative to Simpler Benzoic Acids

The bis-amide structure of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid provides a unique hydrogen bonding donor/acceptor profile not found in simpler 3,5-bis-substituted benzoic acids. With 3 hydrogen bond donors and 4 acceptors, it offers multiple, spatially distinct interaction points for target proteins . In contrast, a common analog like 3,5-bis(trifluoromethyl)benzoic acid has only 1 donor and 2 acceptors, limiting its potential for directional hydrogen bonding [1]. Furthermore, the target compound has 5 rotatable bonds, significantly more than the 1-3 rotatable bonds found in simpler bis-substituted analogs, granting it greater conformational flexibility to adapt to different binding environments .

Structure-Activity Relationship (SAR) Molecular Recognition Biophysical Chemistry

High-Value Application Scenarios for 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid Based on Quantitative Evidence


Use as a Lipophilic Scaffold in Fragment-Based or Targeted Library Design

The high LogP of 4.57, combined with a moderate tPSA of 95.5 Ų, positions 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid as a key building block for designing compound libraries that require enhanced membrane permeability and blood-brain barrier penetration. This is a significant advantage over less lipophilic benzoic acid derivatives. Scientific teams can use this specific scaffold to introduce a well-defined lipophilic moiety into a lead series without drastically reducing polar surface area, thereby maintaining a favorable balance for ADME properties .

Employing the Unique H-Bond Profile for SAR Studies of Protein-Ligand Interactions

The compound's distinct set of three hydrogen bond donors and four acceptors, along with its five rotatable bonds, provides a versatile platform for exploring hydrogen bonding and conformational dynamics in protein-ligand interactions. This is a clear advantage over analogs like 3,5-bis(trifluoromethyl)benzoic acid, which has a limited H-bonding capacity. Researchers investigating targets where a specific, multi-point H-bond network is critical will find this compound a more informative and differentiated chemical probe [1].

A Preferred Starting Material for Late-Stage Functionalization of Symmetrical Amide Derivatives

The symmetrical 3,5-bis-amide substitution pattern provides a well-defined core for further synthetic elaboration. The cyclohexanecarbonyl-amino moieties are chemically distinct from the central carboxylic acid group, offering orthogonal reactivity. This contrasts with simpler benzoic acid derivatives where functional group compatibility is more limited. The compound's higher molecular weight and increased rotatable bond count (5) also make it a more suitable model system for developing synthetic methodologies targeting larger, more complex drug-like molecules [1].

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